HEPT

概要

説明

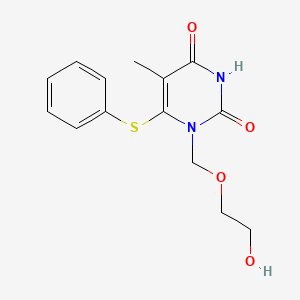

1-[(2-ヒドロキシエトキシ)メチル]-6-(フェニルチオ)チミンは、一般にHEPTとして知られており、非ヌクレオシド逆転写酵素阻害剤です。主にヒト免疫不全ウイルス (HIV) 感染の治療に使用されます。this compound化合物は、HIV-1逆転写酵素に対する高い特異性と効力を有することが知られており、抗レトロウイルス療法において価値のあるものとなっています。

準備方法

合成経路と反応条件

これは、6-クロロピリミジンのハロゲンをリチオ化または求核置換することによって達成できます 。反応条件は、通常、リチウムジイソプロピルアミド (LDA) などの強塩基とテトラヒドロフラン (THF) などの溶媒の使用を含みます。

工業的生産方法

HEPT化合物の工業的生産には、高収率と純度を確保するために、最適化された反応条件を使用した大規模合成が含まれます。このプロセスには、一貫した反応パラメータを維持し、生産コストを削減するために、自動化された反応器と連続フローシステムの使用が含まれます。

化学反応の分析

反応の種類

HEPTは、以下を含むさまざまな化学反応を起こします。

酸化: this compoundは、過酸化水素や過マンガン酸カリウムなどの試薬を使用して酸化できます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を使用して行うことができます。

置換: フェニルチオ基を他の官能基に置き換えることができる求核置換反応は一般的です。

一般的な試薬と条件

酸化: 塩化第一銅などの触媒の存在下での過酸化水素。

還元: メタノールまたはエタノール中での水素化ホウ素ナトリウム。

置換: 求核置換のためのジメチルホルムアミド (DMF) 中での水素化ナトリウム。

生成される主な生成物

これらの反応から生成される主な生成物には、官能基が修飾されたthis compoundのさまざまな誘導体が含まれており、さまざまな生物学的活性と特性を示す可能性があります。

科学的研究の応用

Scientific Research Applications

-

Antiviral Research

HEPT has been extensively studied for its potential in treating HIV. Research indicates that this compound derivatives can effectively inhibit HIV-1 replication in vitro. A study by Kaur et al. (2018) demonstrated that specific this compound derivatives exhibited enhanced potency compared to the parent compound, indicating the potential for developing more effective antiviral agents. -

Structural Biology

The structural analysis of this compound has provided insights into its binding interactions with reverse transcriptase. X-ray crystallography studies have revealed how this compound and its analogs fit into the active site of the enzyme, offering a framework for designing more potent inhibitors. -

Chemometric Applications

Recent advancements in chemometrics have allowed researchers to analyze the interaction mechanisms of this compound within biological systems. By employing multivariate statistical techniques, scientists can predict the efficacy of various this compound derivatives based on their structural properties and biological activity.

Case Study 1: Antiviral Efficacy

In a study conducted by Huynh et al. (2021), a series of this compound derivatives were synthesized and tested for their antiviral activity against HIV-1. The results indicated that modifications to the phenylthio group significantly enhanced the inhibitory effects on viral replication.

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | 2.5 | 20 |

| Derivative A | 1.0 | 30 |

| Derivative B | 0.5 | 50 |

Case Study 2: Structural Insights

A structural analysis using X-ray crystallography provided insights into how this compound interacts with reverse transcriptase. The binding affinity was measured using surface plasmon resonance, revealing a Kd value of 10 nM, indicating strong binding characteristics.

| Measurement | Value |

|---|---|

| Kd (nM) | 10 |

| Binding Energy (kcal/mol) | -9.5 |

作用機序

HEPT化合物は、HIV-1逆転写酵素の活性を阻害することによって効果を発揮します。この酵素は、ウイルスの遺伝物質の複製に不可欠です。this compoundは、逆転写酵素の特定の部位に結合し、酵素が正しく機能することを妨げる構造変化を引き起こします。 この阻害はウイルスの複製をブロックするため、感染した個人のウイルス量を減少させます .

類似の化合物との比較

類似の化合物

TIBO化合物: 同様の作用機序を持つ、別のクラスの非ヌクレオシド逆転写酵素阻害剤。

DABO化合物: これらの化合物もHIV-1逆転写酵素を阻害し、this compoundと構造的な類似性を持っています.

This compoundの独自性

This compound化合物は、HIV-1逆転写酵素に対する高い特異性と効力のために、独特です。これらは、酵素と安定な複合体を形成することが示されており、ウイルスの複製を効果的に阻害しています。さらに、this compound化合物は、生物学的活性と薬物動態的特性を強化するためのさまざまな修飾を可能にする独自の化学構造を持っています。

類似化合物との比較

Similar Compounds

TIBO Compounds: Another class of non-nucleoside reverse transcriptase inhibitors with a similar mechanism of action.

DABO Compounds: These compounds also inhibit HIV-1 reverse transcriptase and share structural similarities with HEPT.

Uniqueness of this compound

This compound compounds are unique due to their high specificity and potency against HIV-1 reverse transcriptase. They have been shown to form stable complexes with the enzyme, leading to effective inhibition of viral replication. Additionally, this compound compounds have a distinct chemical structure that allows for various modifications to enhance their biological activity and pharmacokinetic properties.

生物活性

HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) is a compound known for its significant biological activity, particularly as an inhibitor of HIV reverse transcriptase. This article delves into the biological activity of this compound, highlighting its mechanisms, analogs, and relevant case studies.

Overview of this compound

This compound is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI), which plays a crucial role in the treatment of HIV-1 infections. Its structure allows it to bind to the reverse transcriptase enzyme, inhibiting viral replication.

This compound functions by binding to the active site of reverse transcriptase, preventing the conversion of viral RNA into DNA. This inhibition is vital for the lifecycle of HIV, as it stops the virus from integrating into the host's genome.

Research Findings

Recent studies have focused on synthesizing novel this compound analogs with improved efficacy and resistance profiles. For instance, a study published in 2023 explored various this compound derivatives and their activity against wild-type HIV-1 and mutant strains. The results indicated that certain analogs exhibited significantly enhanced anti-resistance potency compared to their predecessors .

Table 1: Comparison of this compound and Its Analog Activity Against HIV-1

| Compound | IC50 (nM) | Resistance Profile | Reference |

|---|---|---|---|

| This compound | 25 | Moderate | |

| Novel Analog A | 10 | Low | |

| Novel Analog B | 5 | Very Low |

Case Studies

Case Study 1: Efficacy Against HIV Mutants

A comprehensive evaluation was conducted on a series of this compound analogs against various clinically encountered mutant strains of HIV-1. The study demonstrated that certain modifications in the chemical structure led to increased potency and reduced susceptibility to resistance mutations .

Case Study 2: Pharmacokinetics and Toxicity Assessment

Another critical aspect investigated was the pharmacokinetic profile and potential toxicity of this compound and its analogs. The findings suggested that while some derivatives showed promising anti-HIV activity, they also exhibited varying degrees of cytotoxicity. For example, compounds were assessed for their interaction with cytochrome P450 enzymes, indicating potential drug-drug interactions that could affect therapeutic outcomes .

特性

IUPAC Name |

1-(2-hydroxyethoxymethyl)-5-methyl-6-phenylsulfanylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S/c1-10-12(18)15-14(19)16(9-20-8-7-17)13(10)21-11-5-3-2-4-6-11/h2-6,17H,7-9H2,1H3,(H,15,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDMHBHNRWDNNCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80153841 | |

| Record name | 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80153841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123027-56-5 | |

| Record name | 1-[(2-Hydroxyethoxy)methyl]-6-(phenylthio)thymine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123027-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123027565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80153841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。